

Vitride® (SDMA): A Comprehensive Technical Guide to Reduction Reactions

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Compound of Interest

Compound Name: Vitride

Cat. No.: B8709870

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Introduction

Vitride®, chemically known as sodium bis(2-methoxyethoxy)aluminum hydride (also abbreviated as SDMA or SMEAH), is a versatile and powerful reducing agent widely utilized in organic synthesis. Marketed under trade names like Red-Al® and Synhydrid®, it serves as a safer and more convenient alternative to other metal hydrides such as lithium aluminum hydride (LiAlH_4). This guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with **Vitride** reductions, tailored for professionals in research, development, and pharmaceutical sciences.

Vitride's unique properties, including its high solubility in aromatic hydrocarbons, enhanced thermal stability, and non-pyrophoric nature, distinguish it from LiAlH_4 . It is commercially available, typically as a 65-70% solution in toluene, making it suitable for both laboratory-scale experiments and large-scale industrial manufacturing. The reagent features a central tetrahedral aluminum atom coordinated with two hydride ligands and two bidentate 2-methoxyethoxy groups, with a sodium counterion.

Core Principles and Mechanism of Action

The primary function of **Vitride** is to act as a source of hydride ions (H^-), which are potent nucleophiles. The reduction mechanism involves the transfer of a hydride from the aluminum complex to an electrophilic center, typically the carbon atom of a carbonyl group or other unsaturated functional groups. The two methoxyethoxy groups modify the reactivity of the aluminum hydride, contributing to its unique solubility and stability profile compared to LiAlH_4 .

The general workflow for a **Vitride** reduction involves the addition of the hydride to the substrate, followed by an aqueous work-up to hydrolyze the resulting aluminum-alkoxide complexes and liberate the final alcohol or amine product.

Scope of Reductions and Data Presentation

Vitride is a powerful reducing agent capable of reducing a wide array of functional groups. Its reactivity is comparable to, and in some cases exceeds, that of LiAlH_4 .^[1] The following table summarizes the typical transformations achieved using **Vitride**.

Functional Group	Starting Material (Example)	Product (Example)	Notes
Aldehyde	R-CHO	R-CH ₂ OH (Primary Alcohol)	Rapid and quantitative reduction.
Ketone	R-CO-R'	R-CH(OH)-R' (Secondary Alcohol)	Rapid and quantitative reduction.
Carboxylic Acid	R-COOH	R-CH ₂ OH (Primary Alcohol)	Efficient reduction, often preferred over LiAlH ₄ for ease of handling.[2]
Ester	R-COOR'	R-CH ₂ OH + R'-OH (Primary Alcohol)	Both the acyl and alkoxy portions are reduced to their corresponding alcohols.[2]
Acyl Halide	R-COCl	R-CH ₂ OH (Primary Alcohol)	Vigorous reaction, reduced to the primary alcohol.[1]
Acid Anhydride	(RCO) ₂ O	R-CH ₂ OH (Primary Alcohol)	Both carbonyl groups are reduced.[1]
Amide (1°, 2°, 3°)	R-CONR'R''	R-CH ₂ NR'R'' (Amine)	The C=O group is fully reduced to a CH ₂ group.[1][2]
Lactam (Cyclic Amide)	Cyclic Amide	Cyclic Amine	Ring is preserved, carbonyl is reduced to methylene.
Nitrile	R-C≡N	R-CH ₂ NH ₂ (Primary Amine)	The carbon-nitrogen triple bond is fully reduced.[2] Can be selectively reduced to an aldehyde under modified conditions.[3]

Imine	$R_2C=NR'$	$R_2CH-NHR'$ (Amine)	Reduced to the corresponding amine. [1]
Epoxide	Epoxide	Alcohol	Ring-opening reduction to form an alcohol.[3]
Lactone (Cyclic Ester)	Cyclic Ester	Diol	Ring-opening reduction to the corresponding diol.
Nitroarene	$Ar-NO_2$	$Ar-N=N(O)-Ar$, $Ar-N=N-Ar$, or $Ar-NH-NH-Ar$	Product depends on reaction conditions (azoxy, azo, or hydrazo compounds). [1]
Sulfonamide (aliphatic)	$R-SO_2NR'_2$	$R-H + HNR'_2$ (Amine)	Capable of reducing stable p-toluenesulfonamides to the free amine, a reaction where $LiAlH_4$ is often ineffective.[1]

Reaction Mechanisms and Visualizations

The mechanism of reduction varies depending on the substrate. Below are visualizations for the reduction of key functional groups.

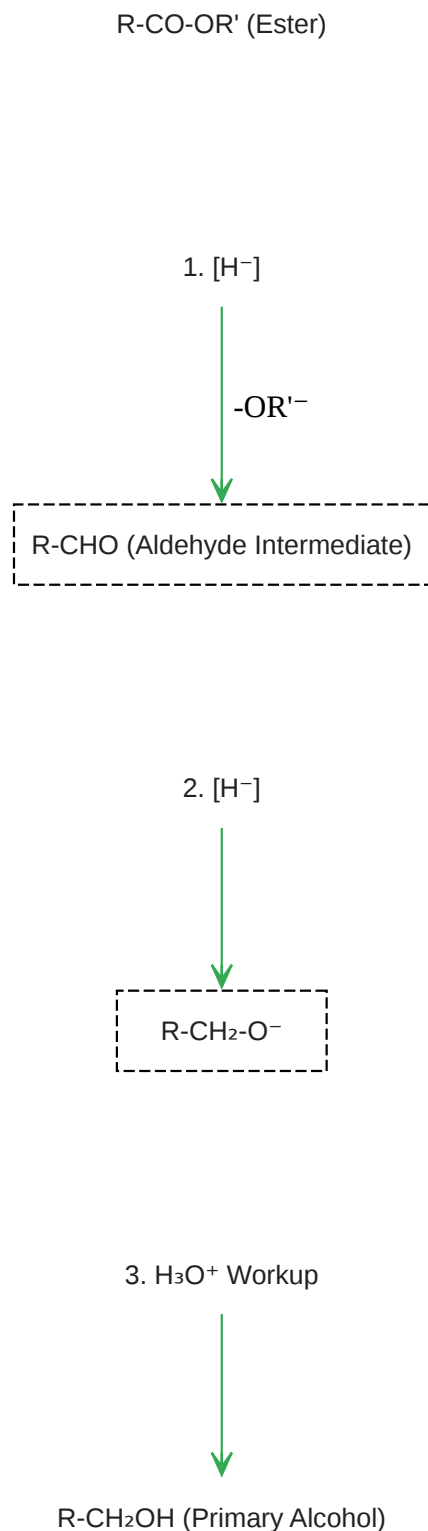
Reduction of a Ketone to a Secondary Alcohol

This is a direct nucleophilic addition of a hydride to the carbonyl carbon. The resulting alkoxide is protonated during the workup to yield the alcohol.

Caption: Mechanism of ketone reduction by **Vitride**.

Reduction of an Ester to a Primary Alcohol

The reduction of an ester is a two-step process. The first hydride addition leads to an unstable hemiacetal intermediate which eliminates an alkoxide to form an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol.

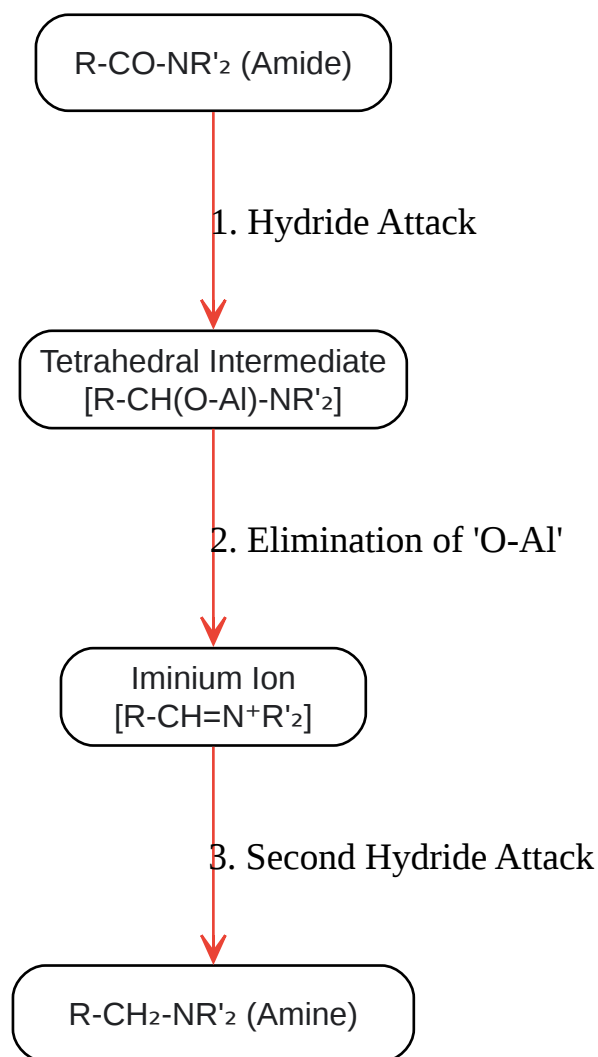


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Caption: Pathway for the reduction of an ester to a primary alcohol.

Reduction of an Amide to an Amine

Unlike esters, the reduction of an amide involves the complete removal of the carbonyl oxygen. The initial hydride attack forms a tetrahedral intermediate. The oxygen, coordinated to aluminum, is eliminated as a leaving group to form a transient iminium ion, which is then rapidly reduced by a second hydride to the final amine product.[4][5]



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Caption: Mechanism of amide reduction to an amine via an iminium ion.

Experimental Protocols

General Protocol for Amide Reduction

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for each unique substrate.

Materials & Equipment:

- Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet.
- Addition funnel.
- Ice bath or other cooling system.
- **Vitride®** solution (e.g., ~70% in toluene).
- Anhydrous reaction solvent (e.g., toluene, THF).
- Substrate to be reduced.
- Quenching agent (e.g., water, dilute NaOH, Rochelle's salt solution).
- Extraction solvent (e.g., ethyl acetate, dichloromethane).
- Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

Procedure:

- Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
- Dissolution: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.
- Cooling: Cool the solution to the desired temperature (typically 0-5 °C) using an ice bath to manage the exothermic reaction.
- Reagent Addition: Add the **Vitride®** solution dropwise via the addition funnel to the stirred substrate solution, maintaining the internal temperature within the desired range.
- Reaction: After the addition is complete, allow the reaction to stir at the specified temperature (or warm to room temperature) until completion, monitored by TLC or LC-MS.

- **Quenching (Work-up):** Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add the quenching agent dropwise to decompose the excess **Vitride** and the aluminum complexes. Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and cooling. A common quenching sequence is the Fieser method: slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the grams of **Vitride** used.
- **Filtration & Extraction:** Stir the resulting slurry vigorously for 30 minutes. Filter the granular precipitate (aluminum salts) and wash thoroughly with the extraction solvent. Combine the organic filtrates.
- **Isolation:** Wash the combined organic phase with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product as necessary, typically by column chromatography or distillation.

Example Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol

Procedure:

- Under a nitrogen atmosphere, a solution of ethyl benzoate (15.0 g, 100 mmol) in 100 mL of anhydrous toluene is cooled to 0 °C.
- A 70% solution of **Vitride** in toluene (approx. 29.7 g, ~102 mmol, 2.05 eq of hydride) is added dropwise over 30 minutes, keeping the temperature below 10 °C.
- The reaction is stirred at room temperature for 1 hour. Completion is verified by TLC.
- The flask is cooled to 0 °C, and the reaction is quenched by the sequential slow addition of 3 mL of water, 3 mL of 15% NaOH (aq), and 9 mL of water.
- The mixture is stirred for 30 minutes, and the resulting white precipitate is filtered off and washed with 2 x 50 mL of ethyl acetate.

- The combined organic filtrates are washed with brine, dried over Na_2SO_4 , and concentrated in vacuo to afford benzyl alcohol, which can be further purified by distillation.

Comparative Analysis: Vitride vs. Other Hydride Reagents

The choice of a reducing agent is critical for the success of a synthetic step. **Vitride** offers a unique balance of reactivity and safety compared to LiAlH_4 and NaBH_4 .

Feature	Vitride® (SDMA)	Lithium Aluminum Hydride (LiAlH_4)	Sodium Borohydride (NaBH_4)
Reactivity	Strong, comparable to LiAlH_4 .	Very Strong.	Mild and Selective.
Functional Groups Reduced	Aldehydes, ketones, acids, esters, amides, nitriles, epoxides, etc. [1][2]	Aldehydes, ketones, acids, esters, amides, nitriles, epoxides, etc.	Primarily aldehydes and ketones; acyl chlorides.
Solubility	Soluble in aromatic hydrocarbons (toluene) and ethers (THF). [2]	Soluble only in ethers (THF, diethyl ether). [1]	Soluble in protic solvents (water, alcohols) and some polar aprotic solvents.
Safety & Handling	Non-pyrophoric but moisture-sensitive. Easier to handle as a solution. Tolerates temperatures up to 200°C . [1]	Pyrophoric (ignites spontaneously in air, especially when dry). Reacts violently with water.	Stable in air. Reacts slowly with protic solvents. Much safer to handle.
Typical Solvents	Toluene, THF, ethers.	Anhydrous ethers (THF, diethyl ether).	Methanol, ethanol, water.
Work-up	Aqueous quench required to break down stable aluminum complexes.	Careful aqueous quench required. Can form gelatinous precipitates.	Often simpler; protonation occurs from the solvent.

Applications in Drug Development

In pharmaceutical synthesis, the reliable and scalable conversion of functional groups is paramount. **Vitride** is frequently employed due to its broad functional group tolerance, high yields, and improved safety profile for scale-up operations.

- **Synthesis of Alcohols:** Primary and secondary alcohols are fundamental building blocks in many active pharmaceutical ingredients (APIs). **Vitride**'s ability to reduce esters and carboxylic acids directly to alcohols is a cornerstone of many synthetic routes.[2]
- **Synthesis of Amines:** Amines are prevalent in over half of all commercial drugs. The reduction of amides and nitriles to amines using **Vitride** provides a direct and efficient pathway to these crucial intermediates.[2]
- **Chemoselectivity:** Modified **Vitride** systems or controlled reaction conditions can allow for selective reductions. For example, the reduction of nitriles or diesters to aldehydes is possible, providing access to another important class of intermediates.[3]
- **Specific Syntheses:** **Vitride** has been used in key steps for the synthesis of complex molecules, such as in the asymmetric synthesis of (R)-fluoxetine, where it was used to reduce an α,β -epoxyamide.[3]

The predictability and robustness of **Vitride** reductions make it an invaluable tool for medicinal chemists constructing complex molecular architectures and for process chemists developing safe and efficient manufacturing routes.

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